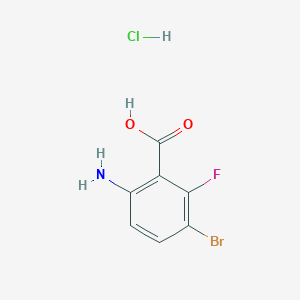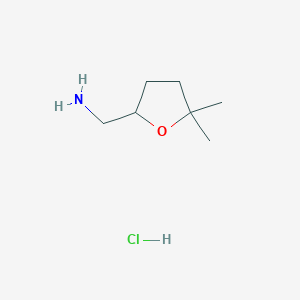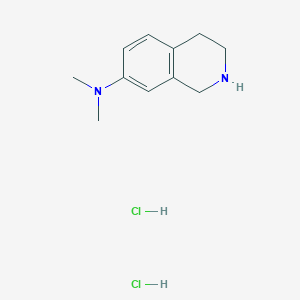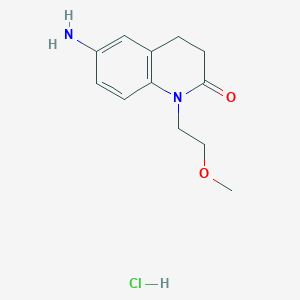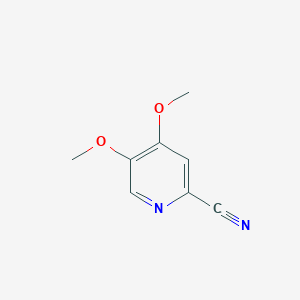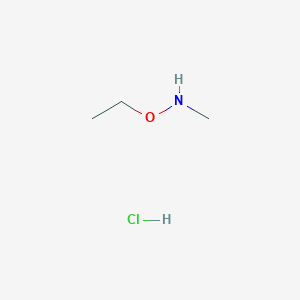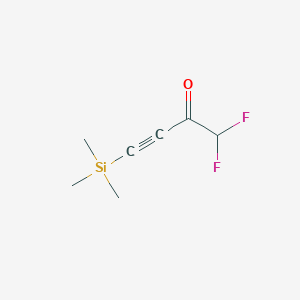
1,1-Difluoro-4-(trimethylsilyl)-3-butyne-2-one
Overview
Description
1,1-Difluoro-4-(trimethylsilyl)-3-butyne-2-one is a chemical compound with the molecular formula C7H10F2OSi . It has a molecular weight of 176.24 .
Molecular Structure Analysis
The InChI code for 1,1-Difluoro-4-(trimethylsilyl)-3-butyne-2-one is 1S/C7H10F2OSi/c1-11(2,3)5-4-6(10)7(8)9/h7H,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1,1-Difluoro-4-(trimethylsilyl)-3-butyne-2-one is a liquid at room temperature . It should be stored at 2-8°C in an inert atmosphere .Scientific Research Applications
Synthesis of Fluorinated Compounds
1,1-Difluoro-4-(trimethylsilyl)-3-butyne-2-one serves as a precursor in the synthesis of fluorinated organic compounds. For instance, it is used in the preparation of 3-fluoropyrrole derivatives via ring formation, highlighting its utility in constructing complex fluorinated structures (Kim et al., 2010). Furthermore, the compound's involvement in coupling reactions of alkynylsilanes mediated by Cu(I) salts illustrates its role in forming conjugated diynes and disubstituted ethynes, essential intermediates in organic synthesis (Nishihara et al., 2000).
Material Synthesis
This compound is also instrumental in material science, where it contributes to the development of novel materials. For example, copolymers of 1-(3,3,3-Trifluoropropyldimethylsilyl)-1-Propyne with 1-Trimethylsilyl-1-Propyne have been studied for their potential as membrane materials for the separation of gas mixtures containing hydrocarbons. These studies reveal the compound's role in enhancing the properties of membrane materials, such as resistance to hydrocarbons and selectivity in gas separation processes (Kossov et al., 2018).
Novel Synthetic Methods
Research has demonstrated the use of 1,1-Difluoro-4-(trimethylsilyl)-3-butyne-2-one in developing new synthetic methods. For example, an economical synthesis of 4-Trimethylsilyl-2-Butyn-1-OL showcases innovative approaches to synthesizing valuable intermediates from readily available starting materials, underscoring the compound's role in streamlining synthetic pathways (Wein et al., 2012).
Reactions with π-Bonds
The compound's reactivity towards π-bonds has been exploited in the synthesis of functionalized molecules. For instance, its role in the stereospecific preparation of perfluoro-1,3-butadiene synthons emphasizes its utility in creating structures with specific stereochemical configurations, which are crucial in the development of new pharmaceuticals and materials (Lim et al., 2003).
Safety And Hazards
properties
IUPAC Name |
1,1-difluoro-4-trimethylsilylbut-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2OSi/c1-11(2,3)5-4-6(10)7(8)9/h7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQYZIDNCGTYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-4-(trimethylsilyl)-3-butyne-2-one | |
CAS RN |
1657067-34-9 | |
| Record name | 1,1-difluoro-4-(trimethylsilyl)but-3-yn-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



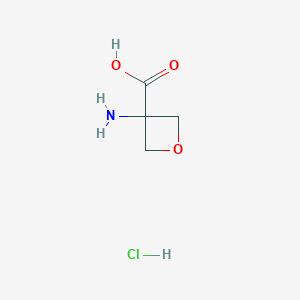
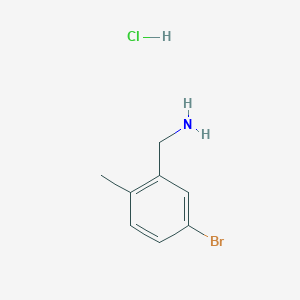
amine hydrochloride](/img/structure/B1379487.png)
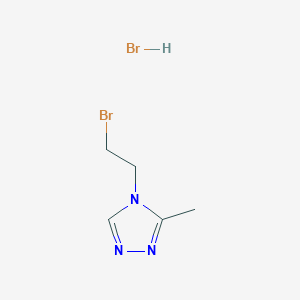
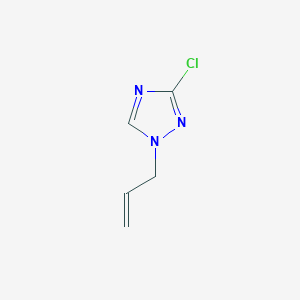
![1-[3-Acetyl-2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B1379497.png)
![tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate](/img/structure/B1379498.png)
![7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B1379500.png)
